molecular formula C16H17NO5 B10976295 6-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

6-(2,3-Dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10976295
M. Wt: 303.31 g/mol
InChI Key: OGMORJZWMGMBFU-UHFFFAOYSA-N
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Description

6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is a complex organic compound that features a benzodioxin moiety attached to a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid typically involves multiple steps. One common approach starts with the preparation of 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with cyclohexene-1-carboxylic acid under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as N,N-dimethylformamide (DMF) and catalysts like lithium hydride (LiH) to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like sodium borohydride (NaBH4), and various alkyl or aryl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various N-substituted derivatives .

Scientific Research Applications

6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxin derivatives and cyclohexene carboxylic acids. Examples are:

Uniqueness

What sets 6-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid apart is its unique combination of the benzodioxin and cyclohexene moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H17NO5

Molecular Weight

303.31 g/mol

IUPAC Name

6-(2,3-dihydro-1,4-benzodioxin-6-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C16H17NO5/c18-15(11-3-1-2-4-12(11)16(19)20)17-10-5-6-13-14(9-10)22-8-7-21-13/h1-2,5-6,9,11-12H,3-4,7-8H2,(H,17,18)(H,19,20)

InChI Key

OGMORJZWMGMBFU-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)C3CC=CCC3C(=O)O

Origin of Product

United States

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